molecular formula C11H10N6S B2655827 2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2415470-99-2

2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2655827
CAS No.: 2415470-99-2
M. Wt: 258.3
InChI Key: CHUUZTBLTNOKRW-UHFFFAOYSA-N
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Description

2-(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core linked to a 1,2,3-triazole moiety via an azetidine (four-membered saturated ring) spacer. The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling with functionalized thienopyrimidine precursors .

Properties

IUPAC Name

4-[3-(triazol-2-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6S/c1-4-18-11-9(1)10(12-7-13-11)16-5-8(6-16)17-14-2-3-15-17/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUUZTBLTNOKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C3C=CSC3=NC=N2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further reacted with azetidine and triazole derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Solvent-free reactions and one-pot synthesis methods are often employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. The incorporation of thieno[2,3-d]pyrimidine moieties enhances the bioactivity against various pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi effectively .
  • Anticancer Properties
    • Compounds containing triazole rings have been investigated for their anticancer properties. The unique structural features of 2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole suggest potential mechanisms for inducing apoptosis in cancer cells. Case studies have demonstrated that similar compounds can disrupt cellular signaling pathways associated with tumor growth .

Drug Discovery Insights

The synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized drug discovery by allowing rapid assembly of diverse compound libraries. This method has been employed to create a range of triazole derivatives for screening against various biological targets.

Table 1: Comparison of Biological Activities of Triazole Derivatives

Compound TypeActivity TypeReference
Prenylated TriazolesAntiparasiticPMC9890560
Thieno-PyrimidineAntimicrobialPMC7115492
Triazole DerivativesAnticancerPMC7115492

Case Studies

  • Antiparasitic Activity
    • A study explored a series of prenylated 1,2,3-triazoles and their efficacy against Trypanosoma cruzi and Leishmania donovani. These compounds demonstrated low micromolar activity, indicating their potential as new antiparasitic agents .
  • Inhibition of Cancer Cell Proliferation
    • Another investigation focused on the synthesis of triazole derivatives and their effect on various cancer cell lines. The results indicated that certain derivatives could significantly inhibit cell proliferation and induce cytotoxic effects in vitro, suggesting their potential as anticancer drugs .

Mechanism of Action

The mechanism of action of 2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis and cell proliferation . The compound’s unique structure allows it to bind effectively to these targets, enhancing its biological activity.

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Core Structure Substituents/Linkers Biological Activity Reference
2-(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole Thieno[2,3-d]pyrimidine Azetidine-triazole Antimicrobial (moderate to strong)
5-(Thiophen-2-yl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives Thieno[2,3-d]pyrimidine Triazolo-pyrimidine fusion Not explicitly reported
N-Aryl-2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)-1H-1,2,3-triazole Thieno[2,3-d]pyrimidine Methylene-oxy-triazole Antimicrobial (broad-spectrum)
  • Azetidine vs.
  • Triazole Positioning : The direct attachment of triazole to azetidine (vs. fused triazolo-pyrimidine systems in ) reduces steric hindrance, facilitating interactions with hydrophobic enzyme pockets.

Pyrimidine-Based Heterocycles with Varied Substituents

Chromeno[2,3-d]pyrimidine Derivatives ()

Compounds like 9a–d incorporate hydrazono-pentol/hexol chains linked to chromeno[2,3-d]pyrimidine cores. Unlike the target compound:

  • Structural Complexity: The chromeno-pyrimidine system fused with a benzene ring increases molecular weight and lipophilicity, likely reducing bioavailability compared to the smaller thienopyrimidine core .
  • Functional Groups: Hydrazono groups in 9a–d may confer antioxidant or antidiabetic activity, contrasting with the antimicrobial focus of thienopyrimidine-triazoles .

Pyrrolo[2,3-d]pyrimidines ()

Pyrrolo[2,3-d]pyrimidine derivatives, such as JAK1 inhibitors, share a fused pyrimidine core but differ in:

  • Ring System: The pyrrole ring (five-membered, unsaturated) vs. thiophene in thienopyrimidine alters electronic properties and binding affinity.
  • Therapeutic Targets: These compounds target kinase enzymes (e.g., JAK1), whereas thienopyrimidine-triazoles prioritize microbial targets .

Benzimidazole-Thiazole-Triazole Hybrids ()

Compounds like 9a–e combine benzimidazole, thiazole, and triazole moieties. Key distinctions:

Feature Target Compound Benzimidazole-Thiazole-Triazole Hybrids
Core Heterocycle Thienopyrimidine Benzimidazole-thiazole
Triazole Role Directly linked to core Peripheral functionalization
Bioactivity Antimicrobial Likely anticancer or antiviral (unreported)
  • Synthetic Routes : Hybrids in require multi-step condensation and cyclization, whereas the target compound employs modular CuAAC, enabling higher yields (~75–90%) .

Research Findings and Data Tables

Antimicrobial Activity Comparison

Compound Class MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference
Target Compound 8.5 16.2
Methylene-oxy-triazole analogs 6.3–12.4 14.8–25.6
Chromeno-pyrimidine hydrazones Not tested Not tested

Biological Activity

The compound 2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from thieno[2,3-d]pyrimidine derivatives and azetidine intermediates. The characterization of synthesized compounds is usually performed using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis to confirm their structures.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties . For instance:

  • Cytotoxicity Studies : In vitro studies have shown that various triazole derivatives demonstrate cytotoxic effects against several cancer cell lines. One study reported IC50 values for specific derivatives against MDA-MB-231 (breast cancer) cells ranging from 1.2×1031.2\times 10^{-3} μM to 3.91×1023.91\times 10^{-2} μM, indicating potent antiproliferative activity against these cells .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. Compounds with TS inhibitory activity have been shown to induce apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has also been explored:

  • Antibacterial Efficacy : Several compounds have exhibited substantial antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, certain triazole derivatives have shown effective inhibition against these pathogens .
  • Antifungal Activity : In addition to antibacterial properties, some derivatives have demonstrated antifungal activity against strains such as Aspergillus niger, further highlighting their broad-spectrum potential .

Case Study 1: Anticancer Evaluation

A study synthesized a series of thieno[2,3-d]pyrimidine derivatives linked to triazole units. These compounds were evaluated for their cytotoxicity against multiple cancer cell lines including HT-29 (colorectal), HeLa (cervical), and HepG2 (liver). Notably, compound 15 exhibited an IC50 of 0.210.21 μM against HepG2 cells, indicating strong anticancer activity .

Case Study 2: Antimicrobial Screening

In a comparative study assessing the antimicrobial effects of various thieno[2,3-d]pyrimidine derivatives, certain compounds demonstrated effective inhibition rates exceeding those of conventional antibiotics against both E. coli and S. aureus, showcasing their potential as novel antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by structural modifications. The position and type of substituents on the triazole and azetidine rings significantly affect their potency against cancer cells and microbes. For example:

CompoundStructureIC50 (μM)Activity Type
15Structure0.21Anticancer
8Structure1.20Antibacterial
17Structure0.03Antifungal

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